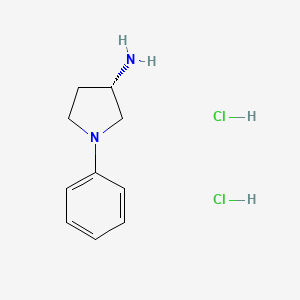(3S)-1-phenylpyrrolidin-3-amine dihydrochloride
CAS No.: 1909294-50-3
Cat. No.: VC2762097
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909294-50-3 |
|---|---|
| Molecular Formula | C10H16Cl2N2 |
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | (3S)-1-phenylpyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1 |
| Standard InChI Key | WGIQTTUTHGQEBZ-WWPIYYJJSA-N |
| Isomeric SMILES | C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl |
| SMILES | C1CN(CC1N)C2=CC=CC=C2.Cl.Cl |
| Canonical SMILES | C1CN(CC1N)C2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Properties
(3S)-1-phenylpyrrolidin-3-amine dihydrochloride (CAS: 1909294-50-3) belongs to the class of substituted pyrrolidines with an amine functional group. Its structural features include a five-membered pyrrolidine ring with a phenyl group attached to the nitrogen atom and an amine group at the 3-position in the S configuration. The compound exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications.
The key physicochemical properties of this compound are summarized in the following table:
The compound's structure features a stereospecific carbon atom at the 3-position, which is significant for its potential biological activity. The dihydrochloride salt formation indicates that both the pyrrolidine nitrogen and the primary amine group are protonated, resulting in a dicationic species balanced by two chloride counterions.
Chemical Reactivity and Reactions
The reactivity of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride is governed by its functional groups, primarily the secondary amine in the pyrrolidine ring and the primary amine at the 3-position (both protonated in the dihydrochloride form). When neutralized to its free base form, these functional groups can participate in various chemical transformations.
Potential reactions include:
-
Nucleophilic substitution reactions with electrophiles
-
Condensation reactions with carbonyl compounds
-
Acylation or alkylation reactions at the amine groups
-
Formation of amide bonds for peptide synthesis
-
Coordination with transition metals to form complexes
The presence of the phenyl group also introduces possibilities for aromatic substitution reactions and π-system interactions. In synthetic organic chemistry, compounds like (3S)-1-phenylpyrrolidin-3-amine have been utilized as building blocks for more complex molecules, particularly in medicinal chemistry applications .
Biological Activity and Applications
Pyrrolidine derivatives are known for their diverse biological activities, and the specific structural features of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride suggest potential applications in pharmacological research. The compound belongs to a structural class that often exhibits effects on the central nervous system.
Potential biological activities and applications include:
-
Neurotransmitter Modulation: Compounds of this structural class may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways, suggesting potential applications in treating neurological disorders .
-
Building Block in Medicinal Chemistry: The compound serves as a valuable chiral building block for the synthesis of more complex biologically active molecules and pharmaceutical intermediates .
-
Asymmetric Synthesis: The chiral nature of the compound makes it potentially useful as a chiral auxiliary in asymmetric synthesis reactions.
-
Receptor Interactions: Structurally similar compounds have shown interactions with various receptors involved in neurological processes, which could be relevant for the development of new therapeutic agents .
Comparative Analysis with Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride:
| Compound | CAS Number | Key Structural Difference | Potential Significance |
|---|---|---|---|
| (3S)-3-phenylpyrrolidine | 62624-46-8 | Phenyl group at 3-position instead of directly on N | Different spatial arrangement may affect receptor binding |
| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | R instead of S stereochemistry; no N-phenyl group | Opposite stereochemistry could lead to different biological activity |
| (S)-Pyrrolidin-3-amine dihydrochloride | 116183-83-6 | No N-phenyl group | Absence of phenyl group likely affects lipophilicity and binding properties |
| (3S,4R)-4-Phenylpyrrolidin-3-amine dihydrochloride | 2503156-05-4 | Additional phenyl group at 4-position | More rigid conformation may enhance specificity in binding interactions |
This structural comparison highlights how minor modifications in the pyrrolidine scaffold can potentially lead to significant differences in biological activity and pharmacological properties. The presence and position of the phenyl group, as well as the stereochemistry at the 3-position, are likely critical determinants of the compound's interaction with biological targets.
Future Research Directions
Given the structural features and potential biological activities of (3S)-1-phenylpyrrolidin-3-amine dihydrochloride, several promising research directions emerge:
-
Structure-Activity Relationship Studies: Systematic modification of the compound's structure could help elucidate which structural features are critical for specific biological activities.
-
Neuropharmacological Applications: Investigation of the compound's effects on neurotransmitter systems could lead to novel therapeutic approaches for neurological disorders.
-
Synthetic Methodology Development: The compound could serve as a model system for developing more efficient stereoselective synthetic methods for chiral amines.
-
Drug Development: The incorporation of this structural motif into larger molecules might lead to novel drug candidates with enhanced specificity and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume